3-Bromo-2-((4-methylpiperazin-1-yl)methyl)aniline
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Overview
Description
3-Bromo-2-((4-methylpiperazin-1-yl)methyl)aniline is a chemical compound with the molecular formula C12H18BrN3 It is characterized by the presence of a bromine atom, a piperazine ring, and an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-((4-methylpiperazin-1-yl)methyl)aniline typically involves the bromination of aniline derivatives followed by the introduction of the piperazine moiety. One common method involves the reaction of 3-bromoaniline with 4-methylpiperazine in the presence of a suitable base and solvent. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent piperazine introduction using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of automated systems and controlled environments helps in maintaining the purity and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-((4-methylpiperazin-1-yl)methyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted anilines, oxidized derivatives, and reduced forms of the compound. These products have diverse applications in chemical synthesis and research .
Scientific Research Applications
3-Bromo-2-((4-methylpiperazin-1-yl)methyl)aniline is utilized in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2-((4-methylpiperazin-1-yl)methyl)aniline involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The bromine atom and aniline group contribute to the compound’s reactivity and binding affinity. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-(4-methylpiperazin-1-yl)aniline
- 3-(4-methylpiperazin-1-yl)aniline
- 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline
Uniqueness
3-Bromo-2-((4-methylpiperazin-1-yl)methyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromine atom and the piperazine ring makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C12H18BrN3 |
---|---|
Molecular Weight |
284.20 g/mol |
IUPAC Name |
3-bromo-2-[(4-methylpiperazin-1-yl)methyl]aniline |
InChI |
InChI=1S/C12H18BrN3/c1-15-5-7-16(8-6-15)9-10-11(13)3-2-4-12(10)14/h2-4H,5-9,14H2,1H3 |
InChI Key |
YSXZTVXPNCYOBZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC=C2Br)N |
Origin of Product |
United States |
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